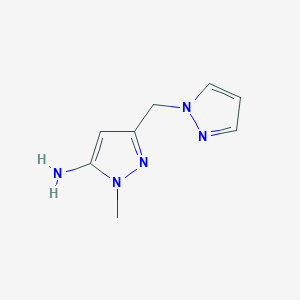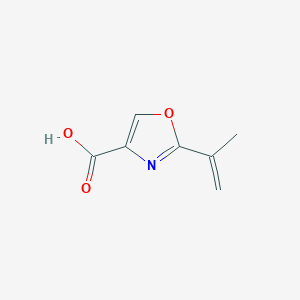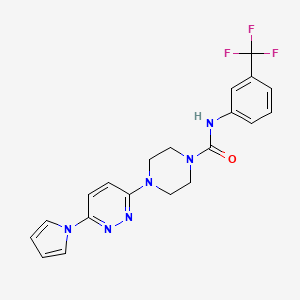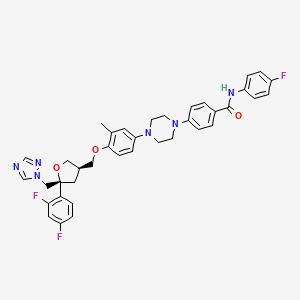
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by the presence of a pyridine ring and a sulfonamide functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of heteroaryl sulfonamides, such as the compound of interest, can be achieved using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) as described in the first paper . The reaction involves the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can then react with amines to form the desired sulfonamide. This method suggests that a similar approach could be used to synthesize this compound by reacting the appropriate pyridylzinc reagent with TCPC followed by the introduction of a 3,4-difluorophenylamine.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the dihedral angle between aromatic rings and the orientation of substituents around the sulfonamide group. For instance, the second paper describes a sulfonamide with a dihedral angle of 46.85° between its pyridine rings . Although this paper does not discuss the exact compound of interest, it provides valuable information on the potential geometry and conformation of similar sulfonamide structures.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail reactions specific to this compound, but they do mention the formation of sulfonyl chlorides and their subsequent conversion to sulfonamides . Additionally, sulfonated derivatives can be generated through radical reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates . These reactions highlight the reactivity of the sulfonamide group and the potential for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability. For example, the second paper describes how molecules are linked through N—H⋯N hydrogen bonds into zigzag chains, which could be indicative of the solid-state behavior of similar compounds . While the exact properties of this compound are not discussed, the principles outlined in the papers suggest that it may exhibit similar characteristics in terms of solubility, melting point, and crystal structure.
Aplicaciones Científicas De Investigación
Herbicidal Activity : Compounds including 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide derivatives have demonstrated significant herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural contexts for weed control (Moran, 2003).
Antimicrobial Agents : Pyridine-based sulfonamides, including structures similar to this compound, have been identified as effective antimicrobial agents. These compounds have shown significant activity against various microorganisms, indicating their potential in medical and pharmaceutical applications (El‐Sayed et al., 2017).
Crystal Structure Analysis : Studies on similar sulfonamide derivatives have provided insights into their molecular structure, such as the angles between pyridine rings and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Suchetan et al., 2013).
Potential Anticancer Activity : Research has shown that certain pyridine-3-sulfonamide derivatives possess anticancer activity. These findings open up possibilities for the development of new anticancer drugs based on sulfonamide structures (Szafrański & Sławiński, 2015).
Solvate Formation with Pharmaceuticals : Sulfonamide derivatives like this compound can form solvates with other pharmaceuticals, influencing the physicochemical properties of the resulting compounds. This is significant in drug development and formulation (Johnston et al., 2008).
Antitumor Evaluation : Some derivatives of pyridine sulfonamide, including those structurally related to this compound, have been evaluated for antitumor activity in animal models. These studies contribute to the development of new therapeutic agents for cancer treatment (Ramasamy et al., 1990).
Antimicrobial Activity of Heterocyclic Compounds : Novel compounds containing a sulfonamido moiety, similar to the chemical structure of interest, have shown promising antimicrobial properties. This indicates the potential for developing new antimicrobial agents based on this structure (Akbari et al., 2022).
Propiedades
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYZLFXVPUVUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)



![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)


![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)
